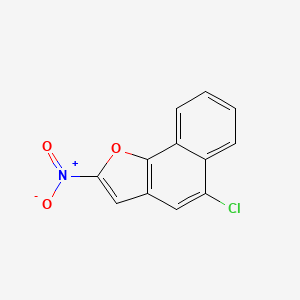
1-Ethylsulfanyl-4-methyl-1-phenyloctan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylsulfanyl-4-methyl-1-phenyloctan-3-one is an organic compound with the molecular formula C17H26OS This compound is characterized by the presence of an ethylsulfanyl group, a methyl group, and a phenyl group attached to an octanone backbone
Méthodes De Préparation
The synthesis of 1-Ethylsulfanyl-4-methyl-1-phenyloctan-3-one can be achieved through several synthetic routes. One common method involves the condensation reaction between an appropriate thiol and a ketone under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1-Ethylsulfanyl-4-methyl-1-phenyloctan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Applications De Recherche Scientifique
1-Ethylsulfanyl-4-methyl-1-phenyloctan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Ethylsulfanyl-4-methyl-1-phenyloctan-3-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound can interfere with cellular processes essential for microbial survival.
Comparaison Avec Des Composés Similaires
1-Ethylsulfanyl-4-methyl-1-phenyloctan-3-one can be compared with similar compounds such as:
1-Methylsulfanyl-4-methyl-1-phenyloctan-3-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
1-Ethylsulfanyl-4-methyl-1-phenylhexan-3-one: Similar structure but with a shorter hexanone backbone.
1-Ethylsulfanyl-4-methyl-1-phenylbutan-3-one: Similar structure but with an even shorter butanone backbone. The uniqueness of this compound lies in its specific combination of functional groups and backbone length, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
77921-33-6 |
|---|---|
Formule moléculaire |
C17H26OS |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
1-ethylsulfanyl-4-methyl-1-phenyloctan-3-one |
InChI |
InChI=1S/C17H26OS/c1-4-6-10-14(3)16(18)13-17(19-5-2)15-11-8-7-9-12-15/h7-9,11-12,14,17H,4-6,10,13H2,1-3H3 |
Clé InChI |
NXDXTCXOKJTATK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)C(=O)CC(C1=CC=CC=C1)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid](/img/structure/B13996312.png)
![2-(Hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13996315.png)
![7'-[2-[9,9-dimethyl-7-[2-[7'-(N-phenylanilino)spiro[1,2-dihydroindene-3,9'-fluorene]-2'-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9'-fluorene]-2'-amine](/img/structure/B13996316.png)





![1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride](/img/structure/B13996378.png)
![2-[(2-Nitrophenanthridin-6-yl)amino]ethanol](/img/structure/B13996397.png)

